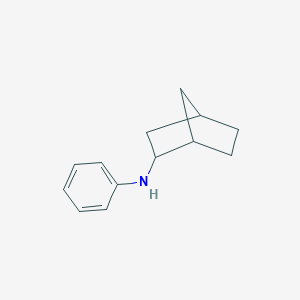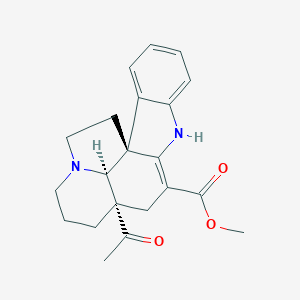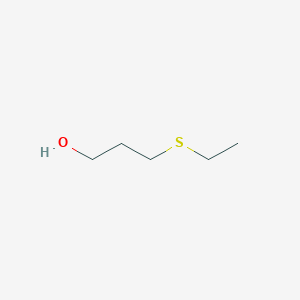
1-Hexadecanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanol, aluminum salt is a compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is a type of aluminum alkoxide that is commonly used as a catalyst in various chemical reactions. In
Mechanism of Action
The mechanism of action of 1-Hexadecanol, aluminum salt is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds during the reaction.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Hexadecanol, aluminum salt. However, studies have shown that exposure to this compound can cause skin and eye irritation. It is also believed to have low toxicity, making it relatively safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Hexadecanol, aluminum salt in laboratory experiments is its high catalytic activity. This makes it an efficient catalyst for various chemical reactions. Additionally, it is relatively inexpensive and readily available, making it an attractive option for researchers.
However, there are also limitations to using this compound in laboratory experiments. For example, it is sensitive to air and moisture, which can affect its catalytic activity. Additionally, it has limited solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are numerous future directions for research on 1-Hexadecanol, aluminum salt. One potential area of study is its use in the production of biofuels. It has been shown to be an effective catalyst in the transesterification of vegetable oils, which is a key step in the production of biodiesel.
Another area of research is the use of 1-Hexadecanol, aluminum salt in the production of pharmaceuticals. It has been shown to be an effective catalyst in the synthesis of various drugs, including anti-inflammatory agents and antihistamines.
Finally, there is potential for the use of 1-Hexadecanol, aluminum salt in the production of new materials. It has been shown to be an effective crosslinking agent in the production of polymers, and further research could lead to the development of new materials with unique properties.
Conclusion
1-Hexadecanol, aluminum salt is a compound with numerous potential applications in scientific research. Its high catalytic activity, low toxicity, and relative affordability make it an attractive option for researchers. While there is still much to learn about this compound, its unique properties make it a promising area of study for future research.
Synthesis Methods
The synthesis of 1-Hexadecanol, aluminum salt is achieved through the reaction of aluminum isopropoxide with 1-hexadecanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere and at elevated temperatures. The resulting product is a white solid that is soluble in organic solvents.
Scientific Research Applications
1-Hexadecanol, aluminum salt has numerous applications in scientific research. It is commonly used as a catalyst in the synthesis of various organic compounds, including esters, ethers, and alcohols. Additionally, it is used as a crosslinking agent in the production of polymers and as a stabilizer in the production of emulsions.
properties
CAS RN |
19141-82-3 |
|---|---|
Product Name |
1-Hexadecanol, aluminum salt |
Molecular Formula |
C48H99AlO3 |
Molecular Weight |
751.3 g/mol |
IUPAC Name |
aluminum;hexadecan-1-olate |
InChI |
InChI=1S/3C16H33O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h3*2-16H2,1H3;/q3*-1;+3 |
InChI Key |
CMEVTVGFRCKPGC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC[O-].[Al+3] |
Other CAS RN |
19141-82-3 |
Related CAS |
36653-82-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















